4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid
Description
4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid is a sulfur-containing carboxylic acid derivative characterized by a sulfamoyl group (-SO₂-NH-) substituted with a methylcarbamoyl moiety (-CONHCH₃) and a methyl group. Its structure combines a butanoic acid backbone with a branched sulfonamide functional group, making it a hybrid of sulfonamide and carbamate chemistry.
Properties
IUPAC Name |
4-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9-7(11)6-10(2)16(14,15)5-3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBVQCZKQBNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid typically involves multiple steps, starting with the reaction of butanoic acid with methylamine to form the corresponding amide. Subsequent reactions with chlorosulfonic acid and methyl carbamate yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid serves as an important intermediate in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical transformations.
Biology
- Enzyme Inhibition Studies : The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural characteristics enable it to interact with specific biological targets, making it valuable for receptor binding assays.
- Drug Development : In medicinal chemistry, this compound may be explored for its therapeutic properties. It could play a role in the development of new drugs or as a component in pharmaceutical formulations aimed at treating various diseases.
Medicine
- Therapeutic Applications : Research indicates that compounds similar to 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid exhibit beneficial effects in treating conditions like cardiovascular diseases due to their ability to inhibit matrix metalloproteinases (MMPs) and angiotensin-converting enzymes (ACE) .
- Case Study : A study on a related compound demonstrated improved therapeutic efficacy when combined with other agents, suggesting that similar strategies could enhance the effectiveness of treatments involving 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid .
Industry
- Agrochemicals and Dyes : The compound's versatility allows it to be utilized in the production of agrochemicals and dyes. Its unique chemical properties can lead to innovations in these sectors.
Mechanism of Action
The mechanism by which 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of sulfamoyl and carbamoyl substituents. Below is a comparative analysis with analogous sulfur-containing carboxylic acids and esters:
Table 1: Structural and Functional Comparisons
*Calculated based on formula C₈H₁₄N₂O₅S.
Key Points of Differentiation:
Functional Group Complexity: The target compound integrates sulfamoyl and carbamoyl groups, unlike simpler esters (e.g., butanoic acid ethyl ester) or carboxylic acids (e.g., 3-methyl butanoic acid). This complexity may influence solubility, reactivity, and bioactivity.
Synthetic Accessibility: The discontinued status of 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid contrasts with the well-documented synthesis of analogs like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, which are prepared via Michael additions .
Biological Activity
4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid is a compound of increasing interest in pharmacology and toxicology due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique sulfamoyl and carbamoyl functional groups, which contribute to its biological interactions. The molecular formula can be represented as C₉H₁₄N₂O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
The biological activity of 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid is primarily attributed to its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and wound healing. Inhibition of MMPs can lead to therapeutic effects in conditions like cancer and fibrosis .
- Receptor Modulation : It has been suggested that this compound may modulate the activity of certain receptors involved in cellular signaling pathways, potentially influencing metabolic processes .
In Vitro Studies
In vitro studies have demonstrated that 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid can induce cytotoxic effects in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range, indicating significant potency against certain types of cancer cells .
In Vivo Studies
Recent animal studies have provided insight into the compound's toxicity profile. Short-term toxicity assessments indicated that the liver is a primary target organ for toxicity, with observed increases in liver weight and enzyme induction (e.g., uridine diphosphate glucuronosyltransferase) following exposure .
Table 1: Summary of Toxicity Findings
Case Studies
- Cancer Treatment : A case study involving a combination therapy using 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid demonstrated enhanced efficacy in reducing tumor size in xenograft models compared to control treatments. The mechanism was attributed to MMP inhibition leading to reduced metastatic potential .
- Fibrosis Models : In models of cardiac fibrosis, administration of the compound resulted in decreased collagen deposition and improved cardiac function metrics. This suggests a therapeutic potential for conditions characterized by excessive fibrosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
